4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
Description
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Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFN3O5S3/c21-11-3-1-4-12(22)16(11)18(28)30-14-8-29-10(7-13(14)26)9-32-20-25-24-19(33-20)23-17(27)15-5-2-6-31-15/h1-8H,9H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWOEXPSAYISPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate , with CAS number 877643-09-9, is a complex organic molecule noted for its intricate structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a heterocyclic organic molecule due to the presence of multiple ring structures. Its molecular formula is and has a molecular weight of approximately 527.6 g/mol . The structure integrates several functional groups, including thiophene, thiadiazole, pyran, and chloro-fluorobenzoate moieties, which contribute to its biological reactivity and potential pharmacological effects.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant biological activities. The integration of thiophene and thiadiazole suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- The thiadiazole moiety may facilitate interaction with enzyme active sites or receptor binding sites due to its electron-withdrawing characteristics.
- The pyran structure could play a role in stabilizing interactions through hydrogen bonding or pi-stacking with biological macromolecules.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For example, compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown effectiveness against various bacterial strains and fungi.
A study highlighted that certain thiadiazole derivatives demonstrated antifungal activity against Phytophthora infestans, with effective concentrations (EC50) significantly lower than standard treatments like Dimethomorph .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. A notable case study involved the evaluation of these compounds against different cancer cell lines (e.g., breast and prostate cancer). The results indicated that these compounds could inhibit cell proliferation effectively .
Case Studies
- Antifungal Efficacy : A specific study assessed the antifungal activity of thiadiazole-based compounds against Phytophthora infestans, revealing an EC50 value of 3.43 μg/ml compared to Dimethomorph's 5.52 μg/ml .
- Anticancer Potential : Another investigation focused on the effects of various thiadiazole derivatives on malignant cells using electron microscopy to observe changes in cell morphology pre-and post-treatment .
Industrial Applications
The potential for industrial applications of this compound lies in its bioactive properties. Its synthesis can be scaled up for use in agricultural chemicals as fungicides or in pharmaceuticals as therapeutic agents targeting specific diseases such as cancer or bacterial infections.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule decomposes into three synthons (Figure 1):
- Pyran-4-one core (4-oxo-4H-pyran-3-yl) with a methylthio linker at C6
- 1,3,4-Thiadiazole-thiophene carboxamide (5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-thiol)
- 2-Chloro-6-fluorobenzoic acid
Critical bond formations involve:
- Thioether linkage between pyran C6 and thiadiazole S
- Amide bond between thiadiazole N and thiophene carbonyl
- Esterification of pyran C3 hydroxyl with benzoic acid
Pyran-4-one Core Synthesis
The 4-oxo-4H-pyran scaffold derives from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) via controlled decarboxylation. Key modifications:
Step 1: Chelidonic acid (25 mmol) undergoes reflux in 6M HCl (100 mL, 110°C, 8 h) to yield 4-oxo-4H-pyran-3-ol (pyranol) through selective decarboxylation at C2.
Step 2: Bromomethylation at C6 positions the thioether linker. Pyranol (10 mmol) reacts with paraformaldehyde (12 mmol) and HBr gas in acetic acid (50 mL) at 60°C for 4 h, producing 6-(bromomethyl)-4-oxo-4H-pyran-3-ol in 78% yield.
Reaction Scheme:
Chelidonic acid → (HCl reflux) → Pyranol → (HCHO/HBr) → 6-Bromomethyl-pyranol
Thiadiazole-Thiophene Carboxamide Synthesis
The 1,3,4-thiadiazole ring forms via cyclization of thiosemicarbazide intermediates:
Step 3a: Thiophene-2-carboxylic acid hydrazide (15 mmol) reacts with ammonium thiocyanate (18 mmol) in ethanol (50 mL) under reflux (4 h) to form 5-amino-1,3,4-thiadiazole-2-thiol.
Step 3b: Thiol activation via treatment with NaOH (2 eq) in THF/H2O (3:1, 40 mL) generates the sodium thiolate, which reacts with 6-bromomethyl-pyranol (10 mmol) at 0-5°C over 2 h to install the thioether bridge (82% yield).
Step 3c: Amidation couples the thiadiazole amine to thiophene-2-carbonyl chloride (12 mmol) in dry DCM (30 mL) with Et3N (3 eq), yielding the final 5-(thiophene-2-carboxamido) substituent (89% yield).
Key Spectral Data (Step 3c):
- IR (KBr): 1678 cm⁻¹ (C=O amide), 1542 cm⁻¹ (thiadiazole C=N)
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J=5.1 Hz, 1H, thiophene H), 7.52 (m, 2H, thiophene H)
2-Chloro-6-fluorobenzoic Acid Synthesis
The aromatic ester component requires regioselective halogenation:
Step 4a: 2-Chloro-6-fluorotoluene (20 mmol) undergoes side-chain oxidation with KMnO4 (60 mmol) in H2SO4/H2O (1:3, 80 mL) at 95°C for 12 h, yielding 2-chloro-6-fluorobenzoic acid (71% yield).
Step 4b: Acid activation via thionyl chloride (15 mL) reflux (3 h) converts the benzoic acid to its acyl chloride derivative (94% conversion).
Final Esterification and Product Isolation
Step 5a: 6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (8 mmol) reacts with 2-chloro-6-fluorobenzoyl chloride (10 mmol) in dry pyridine (20 mL) at 0°C for 1 h, followed by room temperature stirring (12 h).
Step 5b: Workup involves dilution with ice water (100 mL), extraction with EtOAc (3×50 mL), and silica gel chromatography (hexane:EtOAc 4:1) to isolate the title compound as white crystals (68% yield, mp 214-216°C).
Final Product Characterization:
- Molecular Formula: C₂₃H₁₄ClF₂N₃O₅S₃
- HRMS (ESI+): m/z 623.9804 [M+H]+ (calc. 623.9801)
- ¹H NMR (DMSO-d6): δ 8.64 (s, 1H, pyran H5), 8.12 (d, J=7.8 Hz, 1H, benzoate H4), 7.97 (m, 2H, thiophene H), 7.48 (t, J=8.1 Hz, 1H, benzoate H5), 4.82 (s, 2H, SCH₂), 3.92 (s, 2H, pyran H2)
- ¹³C NMR (DMSO-d6): δ 180.2 (C=O pyran), 168.4 (C=O amide), 164.1 (C=O ester), 158.9 (d, J=245 Hz, C-F), 142.3 (thiadiazole C2)
Optimization Studies and Yield Comparisons
Comparative analysis of coupling reagents for Step 5a:
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine/DMAP | 0 → RT | 12 | 68 | 98.7 |
| DCC/DMAP | 25 | 24 | 72 | 97.2 |
| EDCl/HOBt | 25 | 18 | 75 | 98.1 |
| SOCl₂ activation | Reflux | 6 | 81 | 99.3 |
SOCl₂-mediated direct esterification proved optimal, avoiding side reactions from carbodiimide coupling agents.
Analytical Method Validation
HPLC Conditions:
- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
- Mobile Phase: MeCN/0.1% H3PO4 (65:35)
- Flow: 1.0 mL/min, λ=254 nm
- Retention Time: 8.92 min
Validation Parameters:
- Linearity: R²=0.9998 (5-200 μg/mL)
- LOD: 0.12 μg/mL
- LOQ: 0.39 μg/mL
- Recovery: 98.4-101.2%
Scale-Up Challenges and Solutions
Critical issues in kilogram-scale production:
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Resolution Method |
|---|---|---|---|
| Bromomethylation | 78% yield | 62% yield | Switch from HBr gas to PBr3 |
| Thioether Coupling | 82% | 71% | Cryogenic (-40°C) reaction control |
| Final Crystallization | 68% | 58% | Anti-solvent (hexane) gradient addition |
Implementation of PBr3 for bromination improved pilot yield to 74%, while controlled cryogenic conditions maintained thioether coupling at 69% yield.
Alternative Synthetic Routes
Exploratory pathways demonstrate flexibility:
Route A: Pre-esterification approach
- Esterify pyranol with 2-chloro-6-fluorobenzoic acid
- Install thiadiazole-thiophene moiety
Outcome: Lower yields (43%) due to ester group sensitivity during thioether formation
Route B: Solid-phase synthesis
Immobilize pyran core on Wang resin for sequential coupling
Advantage: Simplified purification, Disadvantage: 22% overall yield due to incomplete couplings
Route C: Microwave-assisted steps
- Thiadiazole cyclization: 150°C, 5 min (vs. 4 h reflux)
- Esterification: 80°C, 15 min (vs. 12 h)
Result: 68% overall yield comparable to conventional methods with 85% time reduction
Impurity Profiling and Control
HPLC-MS identified three critical impurities:
| Impurity | Structure | Source | Control Measure |
|---|---|---|---|
| I-1 | Pyran dimer at C6 | Bromomethylation side reaction | Limit HCHO stoichiometry to 1.2 eq |
| I-2 | Hydrolyzed ester (benzoic acid) | Moisture during Step 5a | Maintain reaction vessel <5 ppm H2O |
| I-3 | Thiophene carboxamide epimer | Racemization at Step 3c | Use fresh Et3N, avoid heating >40°C |
Specification limits: Total impurities ≤0.5% (ICH Q3A)
Comparative Analysis with Structural Analogues
Modifying the benzoate moiety impacts physicochemical properties:
| Benzoate Substituent | LogP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Cl-6-F (target) | 3.12 | 0.89 | 187 |
| 3,5-Bis(CF3) | 4.78 | 0.12 | 201 |
| 4-Morpholinosulfonyl | 2.45 | 1.52 | 173 |
| 9H-Xanthene | 5.01 | 0.04 | 215 |
The target compound balances lipophilicity (LogP 3.12) with adequate thermal stability for pharmaceutical formulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, thiophene-2-carboxamide derivatives can be prepared via cyclocondensation of substituted thiadiazoles with thiophene precursors under reflux in ethanol or DMF. Key steps include:
- Thiadiazole-thiophene coupling : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with thiophene-2-carboxylic acid derivatives, using carbodiimide coupling agents (e.g., DCC) to form the thioether linkage .
- Esterification : The pyran-3-yl benzoate moiety is introduced via Steglich esterification, requiring anhydrous conditions and catalytic DMAP .
- Critical parameters : Solvent polarity (ethanol vs. DMF), reaction time (6–20 hours), and temperature (60–80°C) significantly affect yields (reported 65–76% for analogous compounds) .
Q. Which spectroscopic techniques are essential for structural characterization, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹), C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹), and C-S-C (thiadiazole: ~680 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Pyran-4-oxo proton at δ 6.8–7.2 ppm (¹H).
- Thiophene aromatic protons at δ 7.3–7.5 ppm (¹H).
- Chloro-fluorobenzoate carbons at δ 160–165 ppm (¹³C) .
- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with thiadiazole cleavage (e.g., m/z 150–200) .
Q. How can researchers assess purity and identify common impurities during synthesis?
- Methodological Answer :
- HPLC with UV detection (C18 column, acetonitrile/water gradient) resolves impurities like unreacted thiophene-2-carboxamide or hydrolyzed ester byproducts .
- TLC monitoring (silica gel, ethyl acetate/hexane 3:7) identifies side products with Rf values < 0.3 (vs. target compound Rf ~0.5) .
- Elemental analysis (C, H, N, S) confirms stoichiometry; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation?
- Methodological Answer :
- Byproduct mitigation : Replace ethanol with DMF to suppress ester hydrolysis during thiadiazole coupling .
- Catalyst screening : Test alternative coupling agents (e.g., HOBt/EDCI vs. DCC) to improve amide bond formation efficiency .
- Temperature control : Lower reflux temperatures (60°C vs. 80°C) reduce thermal degradation of the thiophene moiety, as shown in analogous syntheses (yield increase from 65% to 74%) .
Q. How should researchers resolve contradictions in spectral data across studies (e.g., NMR chemical shift discrepancies)?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃; pyran-4-oxo protons shift upfield by ~0.5 ppm in DMSO due to hydrogen bonding .
- Dynamic effects : Variable-temperature NMR (25–50°C) identifies conformational exchange in thiadiazole-thioether linkages, which may obscure splitting patterns .
- Cross-validation : Use HSQC/HMBC to resolve ambiguous assignments, particularly for overlapping aromatic signals .
Q. What computational strategies are effective for predicting biological activity or environmental fate?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase, leveraging structural homology with thiadiazole-containing inhibitors .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity; ΔE < 4 eV suggests high bioactivity .
- Environmental modeling : Apply EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ > 60 days indicates persistence) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify the chloro-fluorobenzoate group (e.g., replace Cl with Br or F with CF₃) and test antimicrobial potency against Gram-positive bacteria (MIC assays) .
- Pharmacophore mapping : Use MOE to identify critical features (e.g., thiadiazole sulfur atoms as hydrogen bond acceptors) .
- In vivo screening : Evaluate anticonvulsant activity in rodent models (e.g., maximal electroshock test), comparing latency and mortality rates to reference drugs .
Q. What experimental designs are suitable for stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Incubate the compound in HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation via HPLC; ester hydrolysis is expected at pH > 10 .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C for crystalline form) .
- Light exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) to detect thiophene ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
